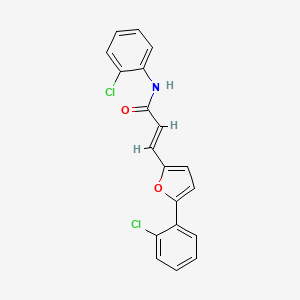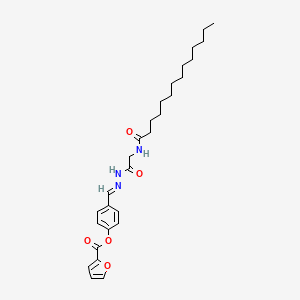
4-((2-(2-Tetradecanamidoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-(2-Tetradecanamidoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate is a complex organic compound that features a furan ring, a phenyl group, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(2-Tetradecanamidoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate typically involves the following steps:
Formation of the Hydrazone Linkage: This step involves the reaction of a hydrazide with an aldehyde or ketone to form the hydrazone. For instance, tetradecanamidoacetyl hydrazide can be reacted with an appropriate aldehyde under acidic or basic conditions to form the hydrazone intermediate.
Esterification: The hydrazone intermediate is then esterified with furan-2-carboxylic acid under conditions that promote ester bond formation, such as the use of a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the esterification step and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((2-(2-Tetradecanamidoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydrazine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
4-((2-(2-Tetradecanamidoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-((2-(2-Tetradecanamidoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The hydrazone linkage can form hydrogen bonds with the target protein, stabilizing the compound-protein complex and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetyl)hydrazono)methyl)-2-methoxyphenyl furan-2-carboxylate
- 4-((E)-{2-[2-(Tetradecanoylamino)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate
Uniqueness
4-((2-(2-Tetradecanamidoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate is unique due to its specific combination of a furan ring, a phenyl group, and a hydrazone linkage. This combination imparts specific chemical and physical properties that can be exploited in various applications, making it distinct from other similar compounds.
Properties
Molecular Formula |
C28H39N3O5 |
|---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
[4-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C28H39N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-15-26(32)29-22-27(33)31-30-21-23-16-18-24(19-17-23)36-28(34)25-14-13-20-35-25/h13-14,16-21H,2-12,15,22H2,1H3,(H,29,32)(H,31,33)/b30-21+ |
InChI Key |
GEVKJEHNGLKAPX-MWAVMZGNSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CO2 |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-[(E)-2-phenylethenyl]phenoxy]propan-1-ol](/img/structure/B11938128.png)
![2-azaniumylethyl (2R)-2,3-bis{[(9Z)-hexadec-9-enoyl]oxy}propyl phosphate](/img/structure/B11938130.png)
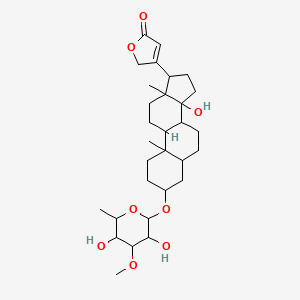
![(7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol](/img/structure/B11938141.png)
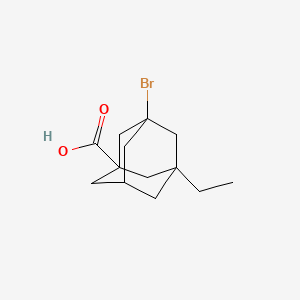
![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoyl-methylamino]propanoate](/img/structure/B11938147.png)
![(�) 3-(2-{[4-(trifluoromethoxy)phenyl]amino}-1-[(cis)-3,3,5-trimethylcyclohexyl]-1H-benzimidazol-5-yl)propanoic acid](/img/structure/B11938152.png)
![Ethyl 2-amino-6-[2-(4-chlorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11938155.png)
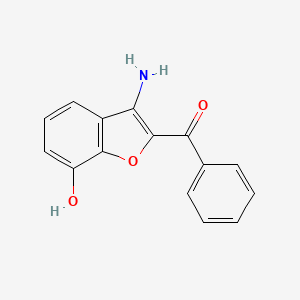

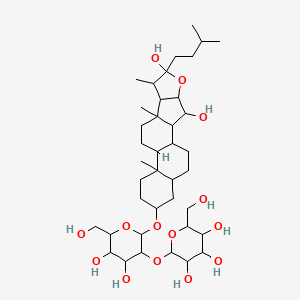
![3-[1-[(2R,3R)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid](/img/structure/B11938190.png)

